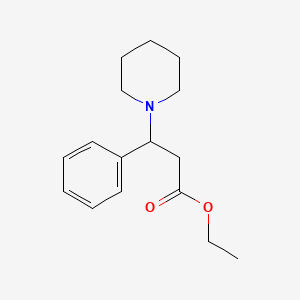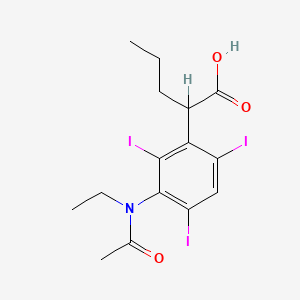
4-Piperidinone, 1,2,3-trimethyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinone, 1,2,3-trimethyl-, trans- is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the piperidinone ring, specifically at the 1, 2, and 3 positions, and it exists in the trans-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1,2,3-trimethyl-, trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in the presence of hydrogen and a platinum catalyst can yield the desired compound . The reaction is typically carried out in a micro fixed-bed reactor at elevated temperatures and pressures to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the continuous-flow synthesis method is often employed to produce 4-Piperidinone, 1,2,3-trimethyl-, trans-. This method offers several advantages, including improved mass transfer, higher reaction rates, and better control over reaction conditions. The use of a micro fixed-bed reactor packed with a platinum catalyst allows for efficient production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
4-Piperidinone, 1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The methyl groups on the piperidinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives with varying degrees of saturation.
科学的研究の応用
4-Piperidinone, 1,2,3-trimethyl-, trans- has several applications in scientific research:
作用機序
The mechanism of action of 4-Piperidinone, 1,2,3-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Piperidinone, 1,2,3-trimethyl-, trans- can be compared with other similar compounds, such as:
4-Piperidinone, 1,2,5-trimethyl-: This compound has a similar structure but differs in the position of the methyl groups.
3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: This compound is an opioid receptor antagonist and has different pharmacological properties compared to 4-Piperidinone, 1,2,3-trimethyl-, trans-.
The uniqueness of 4-Piperidinone, 1,2,3-trimethyl-, trans- lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct configuration and functional groups make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
18485-98-8 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
(2S,3S)-1,2,3-trimethylpiperidin-4-one |
InChI |
InChI=1S/C8H15NO/c1-6-7(2)9(3)5-4-8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChIキー |
QVQFNUCLTKVBBY-BQBZGAKWSA-N |
異性体SMILES |
C[C@H]1[C@@H](N(CCC1=O)C)C |
正規SMILES |
CC1C(N(CCC1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
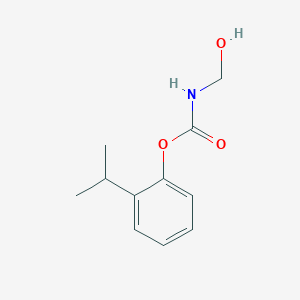
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
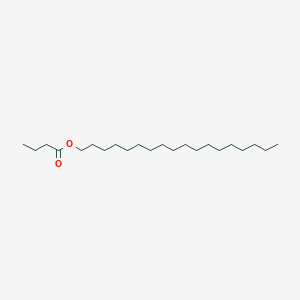


![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)

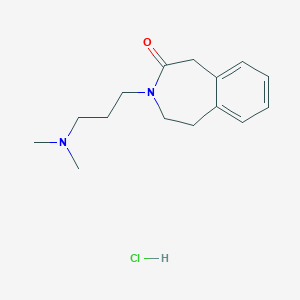
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
